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molecular formula C9H13N3O2 B8467122 3-hydrazino-N-methoxy-4-methyl-benzamide

3-hydrazino-N-methoxy-4-methyl-benzamide

Cat. No. B8467122
M. Wt: 195.22 g/mol
InChI Key: RGZCWLAYQBOBEW-UHFFFAOYSA-N
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Patent
US07863314B2

Procedure details

To a stirred solution of 3-amino-4-methylbenzoic acid 1 (5.64 g, 31.2 mmol, 1.0 eq) in 100 mL of dioxane and 100 mL of water at 0° C. was added 100 mL of conc. HCl followed by the portionwise addition of sodium nitrite (2.82 g, 40.9 mmol, 1.1 eq) as a solid at a rate to control gas evolution and foaming over 45 minutes. A clear brown solution resulted. Anhydrous tin(II)chloride (15.62 g, 83.7 mmol, 2.25 eq) was dissolved in conc. HCl (25 mL) and added dropwise over 25 mL at 0° C. After 1 hour, the precipitate was filtertered and washed with dioxanes then dried under vacuum to provide 3-hydrazino-4-methyl-benzoic acid hydrochloride 2 as a tan solid (4.98 g, 66%): HPLC (4 minute gradient) tR 0.97 min; MS m/z 167 [M+H]+; 1H (300 MHz, DMSO-d6) δ 10.03 (s, 1 H, COOH), 7.89 (s, 1 H), 7.51 (s, 1 H), 7.27 (d, J=8.0, 1 H), 3.38 (s, 3 H, NHNH2), 2.23 (s, 3 H) ppm.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:5]([NH:7][O:8][CH3:9])=[O:6].[N:14]([O-])=O.[Na+].[Sn](Cl)Cl>O1CCOCC1.O.Cl>[NH:1]([C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:5]([NH:7][O:8][CH3:9])=[O:6])[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
NC=1C=C(C(=O)NOC)C=CC1C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
15.62 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear brown solution resulted
ADDITION
Type
ADDITION
Details
added dropwise over 25 mL at 0° C
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with dioxanes
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N(N)C=1C=C(C(=O)NOC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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